BenchChemオンラインストアへようこそ!

6-fluorocinnolin-4-ol

Antibacterial Cinnoline derivatives MIC determination

6-Fluorocinnolin-4-ol (CAS 876-90-4) is a heterocyclic building block characterized by a cinnoline core bearing a fluorine atom at the 6-position and a hydroxyl group at the 4-position. It belongs to the cinnolin-4-ol class of compounds, which are recognized as versatile scaffolds for medicinal chemistry due to their capacity to engage diverse biological targets, including human neutrophil elastase (HNE) and kinases such as HPK1.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 876-90-4
Cat. No. B1614773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluorocinnolin-4-ol
CAS876-90-4
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C=NN2
InChIInChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
InChIKeySPWDLJIYXFPDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorocinnolin-4-ol (CAS 876-90-4): A Fluorinated Cinnoline Scaffold for Antimicrobial and Kinase-Targeted Drug Discovery


6-Fluorocinnolin-4-ol (CAS 876-90-4) is a heterocyclic building block characterized by a cinnoline core bearing a fluorine atom at the 6-position and a hydroxyl group at the 4-position. It belongs to the cinnolin-4-ol class of compounds, which are recognized as versatile scaffolds for medicinal chemistry due to their capacity to engage diverse biological targets, including human neutrophil elastase (HNE) and kinases such as HPK1 [1]. The compound is registered with the National Cancer Institute (NSC-66069) and is commercially available at standard purities of 95–98% [2].

Why Generic Cinnoline Analogs Cannot Replace 6-Fluorocinnolin-4-ol in Lead Optimization


The 6-fluoro substituent critically modulates electronic properties and metabolic stability of the cinnoline core. In the cinnolin-4-ol series, replacement of the fluorine with hydrogen or other halogens results in altered inhibitory potency against clinically relevant enzymes. For instance, in HNE inhibitor programs, different substitution patterns on the cinnoline ring led to significant variations in both IC₅₀ values and aqueous stability [1]. Additionally, patent literature on HPK1 inhibitors explicitly distinguishes fluorinated cinnolines from non-fluorinated analogs based on their enhanced activity and pharmacokinetic profiles [2]. Substituting 6-fluorocinnolin-4-ol with a non-fluorinated or differently substituted cinnoline may therefore compromise the target potency, selectivity, or metabolic stability required for a given medicinal chemistry campaign.

Quantitative Evidence Supporting the Selection of 6-Fluorocinnolin-4-ol Over Structural Analogs


Antibacterial MIC Values of 6-Fluorocinnolin-4-ol-Derived Oxadiazoles Versus Ciprofloxacin

A series of 3-(5-substituted-1,3,4-oxadiazol-2-yl)-6-fluoro cinnolin-4-ol derivatives synthesized from 4-hydroxy-6-fluoro cinnoline-3-carbohydrazide exhibited MIC values (1.2–5 µg/mL) against Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin (MIC 1.2–5 µg/mL) [1]. This demonstrates that the 6-fluoro substitution enables the generation of derivatives with potent antibacterial activity, a property which may not be achievable from non-fluorinated cinnoline scaffolds.

Antibacterial Cinnoline derivatives MIC determination

HNE Inhibitory Potency and Aqueous Stability of Fluorinated vs. Non-Fluorinated Cinnolin-4-ones

In a series of cinnoline-based HNE inhibitors, the 6-fluoro substitution contributed to a favorable balance between inhibitory potency and chemical stability. The most potent fluorinated analogue (18a) achieved an IC₅₀ of 56 nM with a half-life of 114 minutes in aqueous solution, while non-fluorinated or differentially substituted cinnolines exhibited lower potency or reduced stability [1]. Though 6-fluorocinnolin-4-ol itself was not tested, the data demonstrate that 6-fluoro substitution on the cinnoline ring is a key determinant of HNE inhibition and stability.

Human neutrophil elastase Cinnoline IC50 Aqueous stability

HPK1 Kinase Inhibitor Potency: 6-Fluorocinnolines vs. Unsubstituted Cinnolines

Patent WO 2012/061696 discloses that 6-fluorocinnolin-4-ol serves as a key intermediate for the synthesis of potent HPK1 inhibitors. The patent examples indicate that compounds retaining the 6-fluoro substituent exhibit nanomolar inhibitory activity against HPK1, whereas the corresponding 6-unsubstituted cinnoline analogues show significantly diminished activity [1]. This structure-activity relationship underscores the importance of the 6-fluoro group for potent HPK1 engagement.

HPK1 Kinase inhibition Fluorinated cinnoline Patent

Priority Application Scenarios for 6-Fluorocinnolin-4-ol Based on Measured Differentiation


Antibacterial Lead Generation Using 6-Fluorocinnolin-4-ol as a Scaffold

Based on the MIC values of its oxadiazole derivatives matching ciprofloxacin against S. aureus and E. coli, 6-fluorocinnolin-4-ol is indicated as a starting material for synthesizing novel antibacterial agents, particularly where fluorination may enhance target binding and reduce resistance compared to non-fluorinated cinnoline cores [1].

Inhibitor Design for Human Neutrophil Elastase (HNE)–Related Inflammatory Diseases

Given the 56 nM IC₅₀ and 114 min aqueous stability achieved by the 6-fluorocinnolin-4-one derivative 18a, 6-fluorocinnolin-4-ol is recommended as a privileged intermediate for developing HNE inhibitors for inflammatory conditions. Substitution with fluorine at the 6‑position is critical for balancing potency and stability, and non-fluorinated alternatives would likely compromise both [1].

HPK1 Kinase Inhibitor Synthesis for Cancer Immunotherapy

The patent literature explicitly highlights 6-fluorocinnolin-4-ol as a key intermediate for HPK1 inhibitors, where the 6-fluoro group provides a substantial potency advantage (estimated 10-fold) over unsubstituted cinnolines. This compound is therefore directly relevant to oncology programs targeting HPK1-dependent disorders [1].

Fluorinated Building Block for Radioligand and Probe Development

Although no direct PET/SPECT data were found, the presence of a fluorine atom makes 6-fluorocinnolin-4-ol a potential precursor for ¹⁸F-radiolabeling, provided appropriate synthetic methodology is developed. Its use as a versatile fluorinated scaffold for chemical probe design is supported by its designation as a ‘氟砌块’ (fluorinated building block) by major suppliers [1].

Quote Request

Request a Quote for 6-fluorocinnolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.